Home > Products > Screening Compounds P18652 > N,4-dimethyl-6-{3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrimidin-2-amine
N,4-dimethyl-6-{3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrimidin-2-amine -

N,4-dimethyl-6-{3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrimidin-2-amine

Catalog Number: EVT-5818675
CAS Number:
Molecular Formula: C18H25N9
Molecular Weight: 367.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

β-O'-Ethoxyethylidene) 5-amino-1H-pyrazole-4-carboxhydrazides

Compound Description: β-O'-Ethoxyethylidene) 5-amino-1H-pyrazole-4-carboxhydrazides are a class of compounds identified as versatile precursors in the synthesis of various heterocyclic systems. Research [] highlights their utility in preparing compounds like 4,5-dihydropyrazolo[3,4-d]pyrimidin-4-ones, 3,4-dihydropyrazolo[3,4-d][1,2,3]triazin-4-ones, 5,6-dihydro-4H-pyrazolo[3,4-e][1,2,4]triazepin-4-ones, and 2-1,3,4-oxadiazoles.

Relevance: These compounds share the core 5-amino-1H-pyrazole moiety with N,4-dimethyl-6-{3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrimidin-2-amine. Additionally, they demonstrate the potential of 1H-pyrazole derivatives as building blocks for diverse heterocyclic compounds, emphasizing the structural versatility inherent in the target compound's scaffold.

6-(1H-Benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one Derivatives

Compound Description: Researchers [] explored the synthesis and antimicrobial activity of novel 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one derivatives substituted with acetamide and 1,2,4-oxadiazol-5-ylmethyl groups. Several of these derivatives demonstrated superior antimicrobial activity compared to the reference drug Streptomycin in agar well diffusion assays.

Relevance: Although structurally distinct from N,4-dimethyl-6-{3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrimidin-2-amine, these compounds highlight the importance of exploring modifications on heterocyclic scaffolds to enhance biological activity, particularly within the realm of antimicrobial agents. They provide insight into potential strategies for optimizing the target compound's structure for improved therapeutic effects.

2,2-Disubstituted 4-(1,2,4-Triazol-1-ylmethyl)-1,3-dioxolanes

Compound Description: This series of compounds [] was synthesized and evaluated for antiradical activity. The study discovered that 2,2-disubstituted 4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolanes demonstrate moderate antiradical properties, with compounds containing hexylthiosulfonyl, arylureido, or arylthioureido substituents in the para-position of the aryl ring exhibiting the highest radical-scavenging activity.

Relevance: N,4-dimethyl-6-{3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrimidin-2-amine shares the 1,2,4-triazole ring with these compounds. This common structural element suggests potential for the target compound to exhibit antiradical properties. Furthermore, the research on 2,2-disubstituted 4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolanes underscores the influence of substituent modifications on the biological activity of 1,2,4-triazole-containing molecules, offering insights for modifying the target compound to potentially enhance its antiradical potential.

SB-277,011A

Compound Description: SB-277,011A [2-(2-((1r,4r)-4-(2-oxo-2-(quinolin-4-yl)ethyl)cyclohexyl)ethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile] is another D3R antagonist investigated for its potential in treating opioid and cocaine abuse []. Similar to GSK598,809, SB-277,011A has demonstrated adverse cardiovascular effects when administered with cocaine, leading to concerns regarding its clinical application.

Relevance: While SB-277,011A does not share a direct structural similarity with N,4-dimethyl-6-{3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrimidin-2-amine, its classification as a D3R antagonist and the documented cardiovascular side effects associated with D3R antagonists containing the 1,2,4-triazole moiety emphasize the importance of carefully evaluating the target compound for potential cardiovascular interactions.

R-VK4-40

Compound Description: R-VK4-40 [(R)-N-(4-(4-(2-Chloro-3-ethylphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide] and R-VK4-116 [(R)-N-(4-(4-(3-Chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide] are newly developed D3R antagonists exhibiting high selectivity for D3R and showing potential for treating opioid use disorder []. Unlike GSK598,809 and SB-277,011A, these compounds do not appear to potentiate cardiovascular effects of cocaine or oxycodone in rats.

Relevance: Although R-VK4-40 is structurally different from N,4-dimethyl-6-{3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrimidin-2-amine, it represents a safer alternative within the class of D3R antagonists. This highlights the possibility of designing 1,2,4-triazole-containing compounds that target D3R without inducing undesirable cardiovascular effects.

R-VK4-116

Compound Description: R-VK4-116 [(R)-N-(4-(4-(3-Chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide] is another new D3R antagonist with high selectivity for D3R and potential for treating opioid use disorder. Studies have shown that R-VK4-116 does not worsen, and may even mitigate, cardiovascular effects caused by cocaine [].

Relevance: Similar to R-VK4-40, R-VK4-116 serves as an example of a D3R antagonist that avoids the cardiovascular issues observed with other 1,2,4-triazole-containing D3R antagonists. This supports the potential for designing safer 1,2,4-triazole-based compounds targeting D3R, including modifications to N,4-dimethyl-6-{3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrimidin-2-amine to explore its potential interaction with D3R while mitigating cardiovascular risks.

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile

Compound Description: This compound serves as a reagent in the cyanoacylation of 2-amino-tetrahydrobenzothiophene-3-carboxylate ethyl ester to produce cyanoacetamide, a key intermediate in the synthesis of various benzothiophene derivatives with potential antitumor and antioxidant activities [].

Relevance: 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile demonstrates the reactivity of a 1H-pyrazole derivative in synthetic reactions. This is relevant to N,4-dimethyl-6-{3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrimidin-2-amine, which also contains the 1H-pyrazole moiety. This suggests potential for the target compound to undergo similar reactions, allowing for modifications and derivatization of its structure to explore its potential for various biological activities.

Hesperadine

Compound Description: Hesperadine [N-[(3Z)-2-oxo-3-[phenyl-[4-(piperidin-1-ylmethyl)anilino]methylidene]-1H-indol-5-yl]ethanesulfonamide] is a known inhibitor of aurora kinases, a family of serine/threonine kinases involved in mitosis and cell division []. Aurora kinases, particularly aurora A and B, are overexpressed in various tumors and are considered therapeutic targets for cancer treatment.

Relevance: While Hesperadine is structurally different from N,4-dimethyl-6-{3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrimidin-2-amine, it highlights the potential of heterocyclic compounds as aurora kinase inhibitors. This connection suggests that the target compound, with its complex heterocyclic structure, could be investigated for potential inhibitory activity against aurora kinases.

TC-S7010

Compound Description: TC-S7010 [N-(2-chlorophenyl)-4-[[2-[[4-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]phenyl]amino]-5-fluoro-4-pyrimidinyl]amino]-benzamide] is another aurora kinase inhibitor used in cancer therapy research []. It targets aurora kinases, which play a crucial role in cell division and are frequently overexpressed in tumor cells.

Relevance: TC-S7010, like Hesperadine, emphasizes the relevance of heterocyclic compounds in the search for effective aurora kinase inhibitors. Though structurally distinct from N,4-dimethyl-6-{3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrimidin-2-amine, its role in aurora kinase inhibition research suggests that the target compound could be explored for similar activity due to its complex heterocyclic structure, which may offer suitable binding interactions with aurora kinases.

ZM447439

Compound Description: ZM447439 [N-[4-[[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinazolin-4-yl]amino]phenyl]benzamide] is a well-studied aurora kinase inhibitor known to bind to aurora A kinase []. Aurora A kinase is involved in centrosome maturation and separation during cell division and is a potential target for cancer therapeutics due to its overexpression in various tumor types.

Relevance: While ZM447439 does not share a close structural resemblance to N,4-dimethyl-6-{3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrimidin-2-amine, it reinforces the significance of investigating heterocyclic compounds for aurora kinase inhibitory activity. ZM447439's specific binding to aurora A kinase suggests the potential for the target compound, with its complex heterocyclic structure, to interact with and potentially inhibit aurora kinases, encouraging further investigation into this possibility.

VX-680

Compound Description: VX-680 [N-[4-[4-(4-methylpiperazin-1-yl)-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]sulfanylphenyl]cyclopropanecarboxamide] is an aurora kinase inhibitor under investigation for its potential use in cancer treatment []. Aurora kinases are key regulators of cell division, and their overexpression is implicated in the development and progression of various cancers.

Relevance: VX-680, like the other aurora kinase inhibitors mentioned, underscores the potential of heterocyclic compounds as therapeutic agents against cancer. Although VX-680 is structurally distinct from N,4-dimethyl-6-{3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrimidin-2-amine, its role as an aurora kinase inhibitor highlights the potential of the target compound, with its complex heterocyclic structure, to interact with and possibly inhibit aurora kinases. This suggests a potential avenue for future research into the target compound's anti-cancer properties.

Flavones

Compound Description: Flavones are a class of flavonoids, a large group of polyphenolic compounds found in plants. Research [] indicates that flavones exhibit inhibitory activity against aurora B kinase, a key regulator of chromosome segregation during cell division. Aurora B kinase overexpression is associated with several cancers, making it a potential target for cancer therapy.

Relevance: N,4-dimethyl-6-{3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrimidin-2-amine contains multiple aromatic rings and nitrogen atoms, showcasing a structural complexity similar to polyphenols like flavones. This structural resemblance, combined with the known aurora B kinase inhibitory activity of flavones, suggests the possibility that the target compound could also exhibit inhibitory activity against aurora kinases, warranting further investigation into its potential anti-cancer properties.

Benzochalcones with Pyrazoline Moieties

Compound Description: Benzochalcones bearing pyrazoline moieties are a class of polyphenols investigated for their inhibitory effects on aurora kinases []. These compounds have demonstrated inhibitory activity against aurora kinases, suggesting their potential as anti-cancer agents.

Relevance: N,4-dimethyl-6-{3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrimidin-2-amine contains a pyrazole ring, similar to the pyrazoline moiety found in these benzochalcones. This structural similarity, combined with their aurora kinase inhibitory activity, points to the possibility that the target compound might also interact with and potentially inhibit aurora kinases. This connection encourages further investigation into the target compound's potential anti-cancer properties.

Chromenylchalcones

Compound Description: Chromenylchalcones are a group of polyphenolic compounds that have been studied using in silico docking simulations. These studies predict that chromenylchalcones bind to aurora A kinase, suggesting their potential as inhibitors of this enzyme [].

Relevance: Although structurally different from N,4-dimethyl-6-{3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrimidin-2-amine, chromenylchalcones demonstrate the potential of polyphenols to interact with aurora kinases. This connection, coupled with the structural complexity of the target compound, which resembles polyphenols, suggests that N,4-dimethyl-6-{3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrimidin-2-amine could also interact with aurora kinases and potentially exhibit inhibitory activity.

Properties

Product Name

N,4-dimethyl-6-{3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrimidin-2-amine

IUPAC Name

N,4-dimethyl-6-[3-[4-methyl-5-(pyrazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]pyrimidin-2-amine

Molecular Formula

C18H25N9

Molecular Weight

367.5 g/mol

InChI

InChI=1S/C18H25N9/c1-13-10-15(22-18(19-2)21-13)26-8-4-6-14(11-26)17-24-23-16(25(17)3)12-27-9-5-7-20-27/h5,7,9-10,14H,4,6,8,11-12H2,1-3H3,(H,19,21,22)

InChI Key

XIUGYTAVCZDVKA-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)NC)N2CCCC(C2)C3=NN=C(N3C)CN4C=CC=N4

Canonical SMILES

CC1=CC(=NC(=N1)NC)N2CCCC(C2)C3=NN=C(N3C)CN4C=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.